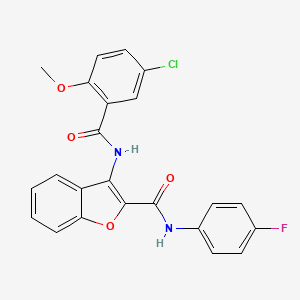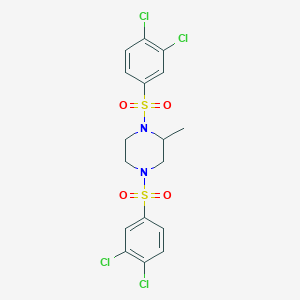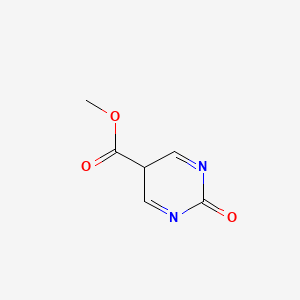![molecular formula C17H21FN2O4 B12346420 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid](/img/structure/B12346420.png)
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a phthalazinone moiety. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid typically involves multiple steps. One common method involves the reaction of 2-fluoro-5-formylbenzoic acid with a phthalazinone derivative. The reaction is carried out in anhydrous tetrahydrofuran, with triethylamine as a base, followed by the addition of hydrazine hydrate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phthalazinone moiety.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or halides .
Scientific Research Applications
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: A structurally similar compound with comparable biological activities.
5-[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid: Another related compound used in similar research applications.
Uniqueness
The uniqueness of 2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and the octahydro-phthalazinone moiety differentiates it from other similar compounds, enhancing its potential as a versatile intermediate in synthetic chemistry and drug development .
Properties
Molecular Formula |
C17H21FN2O4 |
|---|---|
Molecular Weight |
336.36 g/mol |
IUPAC Name |
2-fluoro-5-[(8-methoxy-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C17H21FN2O4/c1-24-14-4-2-3-10-15(14)13(19-20-16(10)21)8-9-5-6-12(18)11(7-9)17(22)23/h5-7,10,13-15,19H,2-4,8H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
NLYVVAHTEBYTJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2C1C(NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B12346337.png)
![5-(3-Methylphenyl)-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12346339.png)
![Ethyl 4-(2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamido)benzoate](/img/structure/B12346342.png)
![6-[2-(2,5-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B12346345.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}butanamide](/img/structure/B12346352.png)
![(E)-methyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12346358.png)
![[2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12346360.png)




![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B12346391.png)
![Ethyl 4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12346399.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-cyanophenyl)acetamide](/img/structure/B12346400.png)
